1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene is a chemical compound with the molecular formula and a molecular weight of 326.09 g/mol. It is classified as an aromatic nitro compound and is utilized in various scientific research applications due to its unique structural features. The compound is characterized by the presence of a bromomethyl group, a difluoroethoxy group, and a methoxy group, which contribute to its reactivity and potential applications in organic synthesis and pharmaceuticals.
The synthesis of 1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene typically involves several steps, including the introduction of the bromomethyl group and the difluoroethoxy group into the aromatic ring. One common method for synthesizing this compound is through a multi-step reaction that begins with the bromination of an appropriate precursor followed by nucleophilic substitution reactions.
The structure of 1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene features a benzene ring substituted with a bromomethyl group at one position, a methoxy group at another position, and a difluoroethoxy group at yet another position. This arrangement affects its electronic properties and reactivity.
1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene can participate in various chemical reactions:
The mechanism of action for 1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene depends on the specific reactions it undergoes:
1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene has several applications in scientific research:
This compound's unique structural features make it valuable for various applications across chemistry and materials science.
This multifunctional aromatic compound (CAS: 1184388-87-1) exemplifies advanced molecular design in pharmaceutical intermediates. Its structure integrates three critical functional domains: a benzyl bromide handle for nucleophilic substitution, a 2,2-difluoroethoxy group for enhanced lipophilicity and metabolic stability, and ortho-positioned nitro and methoxy groups creating an electron-deficient scaffold. Such strategic functionalization enables its role as a keystone building block in complex molecule synthesis, particularly for targeted therapeutics [1].
The compound emerged circa 2010–2015 alongside growing demand for fluorine-containing pharmaceuticals. Its CAS registry (1184388-87-1) in 2011–2012 coincided with industry shifts toward structurally complex, fluorine-enhanced intermediates. Unlike simpler analogs (e.g., 1-(Bromomethyl)-2-methoxy-4-nitrobenzene, CAS 90434-16-5), this molecule merges three distinct reactivity elements:
Commercial availability through specialty suppliers like EOS Med Chem underscores its industrial relevance. Current synthesis routes typically involve sequential Williamson ether formation (difluoroethoxy installation), followed by bromination of the methyl group—a protocol optimized for minimal di-bromide byproducts [1].
Table 1: Key Structural Analogs and Their Commercial Relevance
Compound Name | CAS Number | Key Functional Differences |
---|---|---|
1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene | 1184388-87-1 | Difluoroethoxy, meta-methoxy |
1-(Bromomethyl)-2-methoxy-4-nitrobenzene | 90434-16-5 | No difluoroethoxy, para-nitro |
2-(Bromomethyl)-1-methoxy-4-nitrobenzene | 3913-23-3 | Isomeric bromomethyl position |
1-Bromo-4-methoxy-2-nitrobenzene | 5344-78-5 | Bromo substituent (not bromomethyl) |
This compound exemplifies a tailored electron-deficient aromatic system where substituents synergistically modulate electronic behavior:
Table 2: Computational and Experimental Properties of Related Compounds
Parameter | 1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene (Predicted) | 1-Bromo-4-methoxy-2-nitrobenzene (5344-78-5) |
---|---|---|
LogP (calc.) | 2.5–3.1 | 2.68 (XLOGP3) |
TPSA | 65–70 Ų | 55.05 Ų |
Water Solubility | <0.1 mg/mL | 0.145 mg/mL |
Electron-Withdrawing Capacity | High (nitro + bromide) | Moderate (nitro) |
Key Synthetic Uses | Anticancer agent intermediates (e.g., kinase inhibitors) | Cross-coupling substrates |
Synthetic applications leverage its trifunctional nature:
Current research explores its use in PROTAC (Proteolysis-Targeting Chimera) linker systems, where the difluoroethoxy group’s metabolic stability prolongs drug half-life. Its unique combination of electron deficiency and polyfunctionality solidifies its role in synthesizing next-generation therapeutics [1].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0